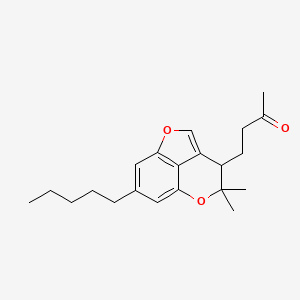![molecular formula C17H19BrO2Si B14174798 Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- CAS No. 918304-52-6](/img/structure/B14174798.png)
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- is an organic compound with the molecular formula C17H19BrO2Si. This compound is characterized by the presence of a bromo group, a trimethylsilyl group, and a phenoxy group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- typically involves the reaction of 2-bromo-6-(trimethylsilyl)phenol with phenacyl bromide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone (Finkelstein reaction) or other nucleophiles like amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include various substituted phenoxy ethanones.
Oxidation: Products include phenoxyquinones.
Reduction: Products include phenoxyethanols.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the phenoxy group can engage in hydrogen bonding and π-π interactions. The trimethylsilyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Similar structure but lacks the trimethylsilyl and phenoxy groups.
Phenacyl bromide: Contains a bromo group and a phenyl group but lacks the trimethylsilyl and phenoxy groups.
Uniqueness
Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
918304-52-6 |
|---|---|
Molekularformel |
C17H19BrO2Si |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
2-(2-bromo-6-trimethylsilylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C17H19BrO2Si/c1-21(2,3)16-11-7-10-14(18)17(16)20-12-15(19)13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
GRHIDHWBYWHNTE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)Br)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


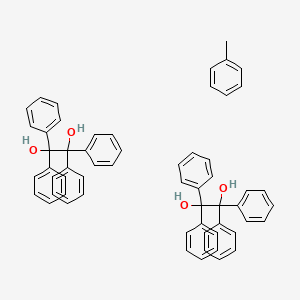
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
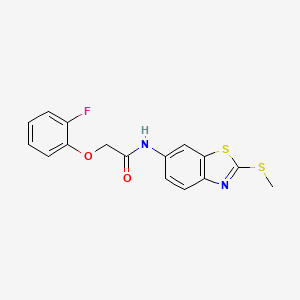
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
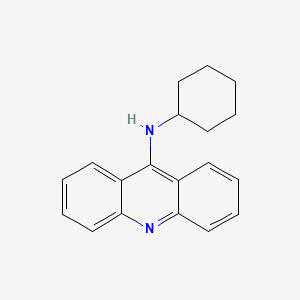
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
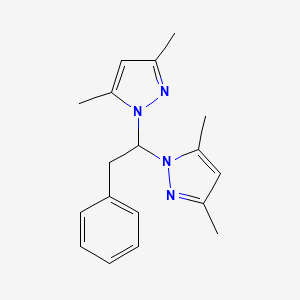
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
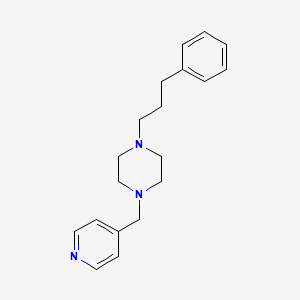
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
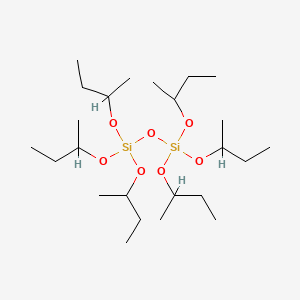
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
